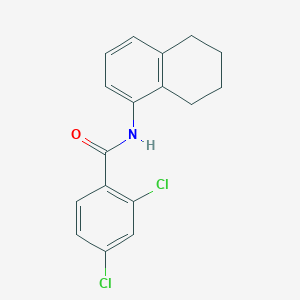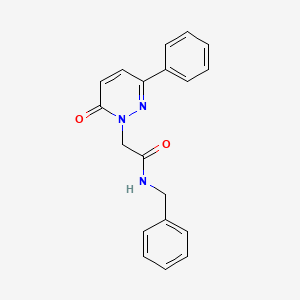![molecular formula C15H17BrN2S B5634320 1-[(5-bromo-2-thienyl)methyl]-4-phenylpiperazine](/img/structure/B5634320.png)
1-[(5-bromo-2-thienyl)methyl]-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-[(5-bromo-2-thienyl)methyl]-4-phenylpiperazine often involves multi-step chemical reactions starting from basic thiophene derivatives. For instance, a series of thieno[2,3-b][1,5]benzoxazepine derivatives, sharing a common structural motif with the target compound, were synthesized from 4-bromo-2-methylthiophene or ethyl 2-amino-4,5-dimethyl-3-thiophencarboxylate. Key intermediates in such syntheses involve bromo-thiophenes and piperazine moieties, highlighting the versatility and reactivity of these functional groups in constructing complex molecules (Kohara et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds within this class features a thiophene ring, known for its aromaticity and electron-rich nature, which can influence the molecule's electronic properties and reactivity. The bromine atom adds to the molecular weight and can act as a reactive site for further chemical modifications. The phenylpiperazine moiety contributes to the compound's potential interaction with biological targets, given its common presence in molecules with neurological activity.
Chemical Reactions and Properties
Compounds like this compound participate in nucleophilic substitution reactions facilitated by the presence of the bromine atom, allowing for further functionalization. Their thiophene and phenylpiperazine components can undergo various chemical transformations, including coupling reactions, ring expansion, and substitution, demonstrating their chemical versatility (Mishriky & Moustafa, 2013).
properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2S/c16-15-7-6-14(19-15)12-17-8-10-18(11-9-17)13-4-2-1-3-5-13/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSLKJFWAVCWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2,5-dimethyl-3-furamide](/img/structure/B5634243.png)
![6-[(4-tert-butylbenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5634250.png)
![[3-allyl-1-(4-chloro-2-methoxybenzoyl)-3-piperidinyl]methanol](/img/structure/B5634260.png)
![(3R*,4S*)-4-cyclopropyl-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5634267.png)
![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-ethoxypyridine](/img/structure/B5634272.png)

![2-{1-(2,3-dihydro-1H-inden-2-yl)-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5634291.png)
![(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B5634299.png)
![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5634300.png)

![1-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5634312.png)


![{(3R*,4R*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5634337.png)